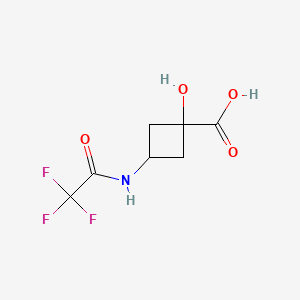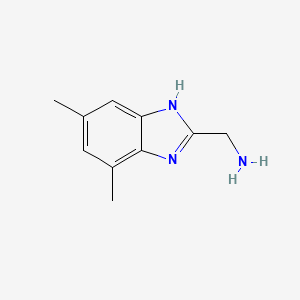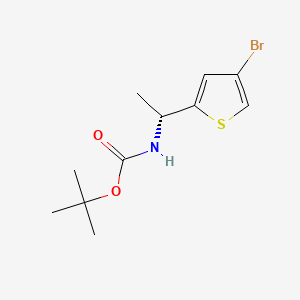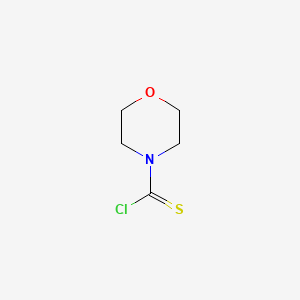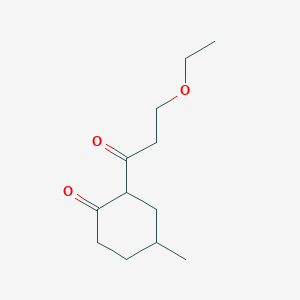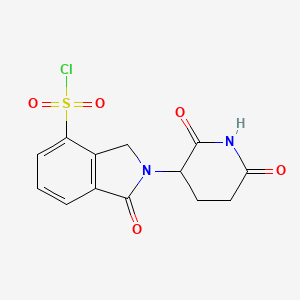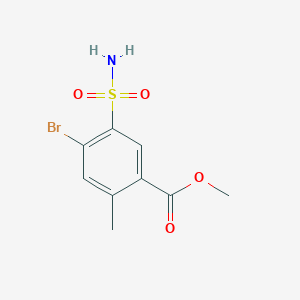
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10BrNO4S It is a derivative of benzoic acid, featuring a bromine atom, a methyl group, and a sulfamoyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate typically involves the esterification of 4-bromo-2-methyl-5-sulfamoylbenzoic acid. The reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-amino-2-methyl-5-sulfamoylbenzoate.
Reduction: 4-bromo-2-methyl-5-aminobenzoate.
Oxidation: 4-bromo-2-carboxy-5-sulfamoylbenzoate.
Applications De Recherche Scientifique
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfamoyl group can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-5-sulfamoylbenzoate
- Methyl 4-bromo-2-methylbenzoate
- Methyl 2-sulfamoylbenzoate
Uniqueness
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a sulfamoyl group on the benzene ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H10BrNO4S |
|---|---|
Poids moléculaire |
308.15 g/mol |
Nom IUPAC |
methyl 4-bromo-2-methyl-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10BrNO4S/c1-5-3-7(10)8(16(11,13)14)4-6(5)9(12)15-2/h3-4H,1-2H3,(H2,11,13,14) |
Clé InChI |
XGPLNHHOOREOPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


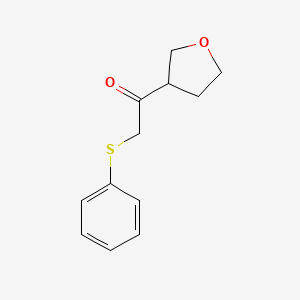
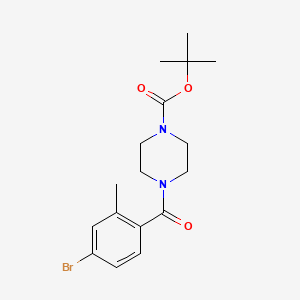
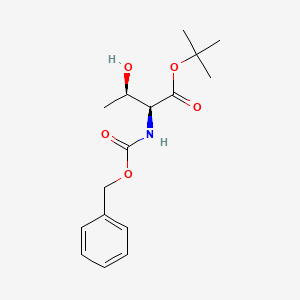
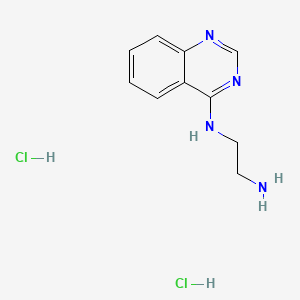
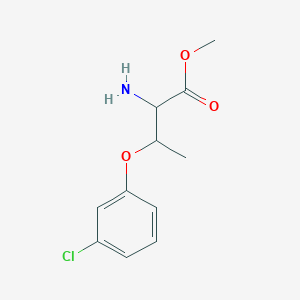
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
